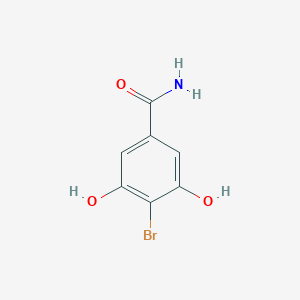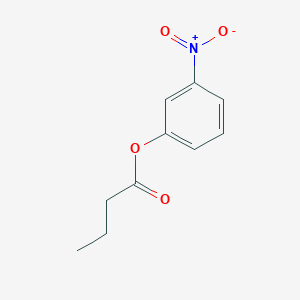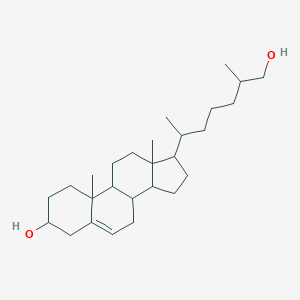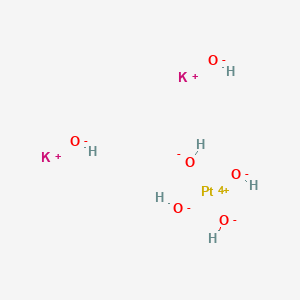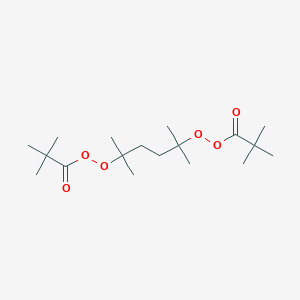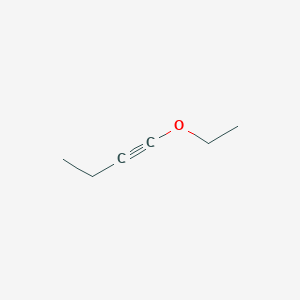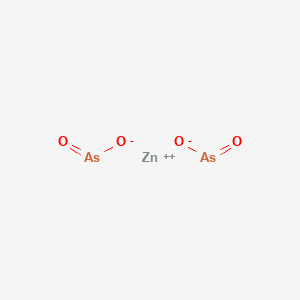
Lanthanum bromide oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanthanum bromide oxide is a compound that combines lanthanum, bromine, and oxygen Lanthanum is a rare earth element known for its unique optical, catalytic, and magnetic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lanthanum bromide oxide can be synthesized through various methods, including solid-state reactions and sol-gel techniques. One common method involves the reaction of lanthanum oxide with bromine gas at elevated temperatures. The reaction conditions typically include temperatures ranging from 500°C to 800°C in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, this compound can be produced by reacting lanthanum oxide with hydrogen bromide gas. This method involves passing hydrogen bromide gas over lanthanum oxide at high temperatures, resulting in the formation of this compound and water vapor as a byproduct.
Análisis De Reacciones Químicas
Types of Reactions: Lanthanum bromide oxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lanthanum oxide and bromine gas.
Reduction: It can be reduced using hydrogen gas to form lanthanum metal, bromine gas, and water.
Substitution: this compound can react with other halides to form different lanthanum halide compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Halide salts such as sodium chloride or potassium iodide.
Major Products Formed:
Oxidation: Lanthanum oxide and bromine gas.
Reduction: Lanthanum metal, bromine gas, and water.
Substitution: Lanthanum halides and corresponding bromide salts.
Aplicaciones Científicas De Investigación
Lanthanum bromide oxide has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials, such as high-performance ceramics and optical materials.
Mecanismo De Acción
The mechanism of action of lanthanum bromide oxide involves its interaction with molecular targets and pathways. In catalytic applications, this compound acts as a Lewis acid, facilitating the activation of reactants and promoting chemical reactions. In biological applications, it may interact with cellular components, leading to changes in cellular processes and functions.
Comparación Con Compuestos Similares
Lanthanum oxide: Known for its use in optical materials and as a catalyst.
Lanthanum chloride: Used in water treatment and as a precursor for other lanthanum compounds.
Lanthanum fluoride: Utilized in the production of optical fibers and as a component in phosphors.
Uniqueness of Lanthanum Bromide Oxide: this compound is unique due to its combination of lanthanum, bromine, and oxygen, which imparts distinct properties compared to other lanthanum compounds
Propiedades
IUPAC Name |
lanthanum(3+);oxygen(2-);bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrH.La.O/h1H;;/q;+3;-2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNLZPMPHJSFSZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[Br-].[La+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrLaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13875-40-6 |
Source


|
| Record name | Lanthanum bromide oxide (LaBrO) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanthanum bromide oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

